REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11]([Li])[CH3:12]>O1CCCC1>[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[CH2:11][CH3:12]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1C
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Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1C)C(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |